

# Preclinical Antitumor Activity of FHD-286: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

FHD-286 is a first-in-class, orally bioavailable, allosteric small molecule inhibitor that potently and selectively targets the ATPase activity of BRG1 (SMARCA4) and BRM (SMARCA2).[1] These two proteins are the mutually exclusive catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex, a critical regulator of gene expression.[1][2] In numerous preclinical models, FHD-286 has demonstrated significant antitumor activity across a range of hematologic and solid tumors, most notably in acute myeloid leukemia (AML) and uveal melanoma.[3][4] Its mechanism of action involves the disruption of oncogenic transcriptional programs, leading to cell differentiation, cell cycle arrest, and apoptosis.[4][5] While clinical development in some indications has been discontinued, the preclinical data provide a robust rationale for the continued investigation of BRG1/BRM inhibition as a therapeutic strategy. This document provides an in-depth guide to the preclinical data and methodologies used to evaluate the antitumor activity of FHD-286.

### **Mechanism of Action: BAF Complex Inhibition**

The BAF (BRG1/BRM-associated factor) complex utilizes the energy from ATP hydrolysis, driven by either its BRG1 or BRM subunit, to remodel chromatin structure.[6] This process modulates DNA accessibility for transcription factors, thereby controlling the expression of genes critical for cell lineage, proliferation, and differentiation.[7] Many cancers, including AML, become dependent on the BAF complex to maintain a stem-like, undifferentiated state.[2][6]



**FHD-286** acts as a dual inhibitor of the BRG1 and BRM ATPases. By binding to an allosteric site, it locks the complex in an inactive state, preventing ATP hydrolysis. This leads to genomewide alterations in chromatin accessibility, particularly at enhancer regions of key oncogenic transcription factors.[4][5] In AML models, this has been shown to repress the expression of critical leukemia drivers such as c-Myc and PU.1, while upregulating genes associated with myeloid differentiation.[5][8]



Click to download full resolution via product page



Caption: Mechanism of Action of FHD-286.

### **Preclinical In Vitro Activity**

**FHD-286** has demonstrated potent and broad activity across a diverse panel of AML cell lines and patient-derived samples. The cellular response is notably dose-dependent; lower concentrations (≤30 nM) primarily induce a differentiation phenotype, while higher concentrations (≥90 nM) are cytoreductive.[7]

### **Induction of Myeloid Differentiation**

A key effect of **FHD-286** in AML models is the induction of differentiation, overcoming the characteristic differentiation block of leukemia.[5][7] Extended treatment (7 or more days) with pharmacologically relevant concentrations (e.g., 5-20 nM) leads to a time- and dose-dependent upregulation of the myeloid maturation marker CD11b.[7] This is accompanied by a decrease in proliferation markers (Ki67) and survival proteins (BCL2).[7] Furthermore, RNA sequencing has revealed that **FHD-286** treatment upregulates pathways related to functional myeloid cell activities, such as reactive oxygen species (ROS) production and phagocytosis, and can disrupt mRNA splicing.[6]

### Synergistic Activity with Standard-of-Care Agents

In vitro studies have shown that **FHD-286** acts synergistically with several standard-of-care agents used in AML treatment. This suggests its potential in combination therapies to achieve deeper and more durable responses.



| Combination Agent               | Cell Lines / Model                     | Key Finding                                     | Synergy Score (ZIP<br>Method) |
|---------------------------------|----------------------------------------|-------------------------------------------------|-------------------------------|
| Cytarabine                      | Multiple AML Cell<br>Lines             | Synergistic activity demonstrated in vitro. [9] | Not specified                 |
| Decitabine                      | Multiple AML Cell<br>Lines             | Synergistic activity demonstrated in vitro. [9] | Not specified                 |
| Venetoclax                      | MOLM13, MV4-11,<br>OCI-AML3, PDX cells | Synergistic lethality observed.[10]             | 10 to 33                      |
| BET Inhibitor<br>(OTX015)       | MOLM13, MV4-11,<br>OCI-AML3, PDX cells | Synergistic lethality observed.[10]             | 10 to 33                      |
| Menin Inhibitor<br>(SNDX-50469) | MOLM13, MV4-11,<br>OCI-AML3, PDX cells | Synergistic lethality observed.[10]             | 10 to 33                      |

### **Preclinical In Vivo Antitumor Activity**

**FHD-286**, owing to its favorable oral bioavailability, has demonstrated robust antitumor activity in multiple mouse xenograft models of both AML and uveal melanoma.[1][11]

### Acute Myeloid Leukemia (AML) Models

In cell line-derived (CDX) and patient-derived (PDX) xenograft models of AML, oral administration of **FHD-286** leads to significant tumor growth inhibition and improved survival.[9] [12] Treatment has been shown to be effective across various genetic backgrounds, including those with challenging mutations like MLL-rearrangements or mutant NPM1.[5][7]



| Model Type | Cell Line <i>l</i> Patient Sample | Treatment<br>Regimen                          | Tumor Growth<br>Inhibition (TGI)                                           | Survival<br>Benefit                                               |
|------------|-----------------------------------|-----------------------------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------|
| CDX        | MV4-11                            | FHD-286 (1.5<br>mg/kg, PO,<br>QDx7)           | Upregulation of CD11b in vivo.[7]                                          | Not specified                                                     |
| PDX        | MLL1-rearranged<br>AML            | FHD-286 (oral<br>gavage, 4-6<br>weeks)        | Significant reduction in AML burden.[10][13]                               | Significantly improved overall survival.[10][13]                  |
| PDX        | MLL1r AML with FLT3 mutation      | FHD-286 +<br>Decitabine/Venet<br>oclax/OTX015 | Significantly<br>greater reduction<br>in AML burden vs<br>monotherapy.[10] | Significantly greater improvement in survival vs monotherapy.[10] |

### **Uveal Melanoma (UM) Models**

UM cell lines show exquisite sensitivity to BRG1/BRM inhibition.[14] In vivo, **FHD-286** treatment of UM xenograft models resulted in significant tumor regression at well-tolerated doses.[14] Mechanistically, **FHD-286** impacts key melanocyte lineage transcription factors like MITF and SOX10 and can shift the tumor microenvironment towards a less immunosuppressive state.[14] [15]

# Experimental Protocols In Vivo AML Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the efficacy of **FHD-286** in a cell linederived AML xenograft model.





Click to download full resolution via product page

**Caption:** General workflow for an AML xenograft study.

- Cell Culture: AML cell lines (e.g., MV4-11, OCI-AML2) are cultured in appropriate media (e.g., RPMI-1640 + 10% FBS) under standard conditions (37°C, 5% CO<sub>2</sub>).
- Animal Model: Immunocompromised mice (e.g., NSG) aged 6-8 weeks are used.



- Cell Inoculation: A suspension of 5-10 million AML cells in 100-200 μL of a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Treatment: When average tumor volume reaches a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment cohorts. **FHD-286** is formulated for oral gavage and administered daily (QD) or as per the study design.[7] A vehicle control group is included.
- Endpoints: The study concludes when tumors reach a maximum size limit or at a prespecified time point. Primary endpoints are tumor growth inhibition (TGI) and overall survival.
   Tumors may be harvested for pharmacodynamic biomarker analysis (e.g., flow cytometry, Western blot).

### Flow Cytometry for Myeloid Differentiation (CD11b)

This protocol describes the analysis of CD11b expression in AML cells following in vitro treatment with **FHD-286**.

- Cell Treatment: AML cells are seeded and treated with DMSO (vehicle control) or varying concentrations of FHD-286 (e.g., 5 nM, 10 nM, 20 nM) for an extended period (e.g., 7 to 14 days), with media and drug replenishment every 3-4 days.[7]
- Cell Harvesting: After treatment, cells are harvested, washed with cold PBS, and counted.
- Staining: Approximately 0.5-1.0 x 10<sup>6</sup> cells per sample are resuspended in FACS buffer (e.g., PBS + 2% FBS). Cells are incubated with a fluorescently conjugated anti-human CD11b antibody for 20-30 minutes on ice, protected from light. A viability dye (e.g., Propidium Iodide, DAPI) is included to exclude dead cells.
- Data Acquisition: Samples are analyzed on a flow cytometer. Data is collected for at least 10,000 live cell events per sample.
- Gating and Analysis:
  - Gate on single cells using forward scatter area (FSC-A) vs. height (FSC-H).



- o Gate on live cells by excluding cells positive for the viability dye.
- Within the live, single-cell population, quantify the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI) of CD11b.

### Conclusion

The preclinical data for **FHD-286** strongly support the therapeutic potential of targeting the BAF chromatin remodeling complex in oncology.[4] As a potent dual inhibitor of BRG1 and BRM, **FHD-286** effectively induces differentiation and inhibits proliferation in AML and uveal melanoma models.[5][14] Its demonstrated synergy with existing anticancer agents highlights a promising path forward for combination therapies. The detailed methodologies and data presented herein provide a comprehensive foundation for researchers and drug developers interested in the continued exploration of this therapeutic class.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of FHD-286, a First-in-Class, Orally Bioavailable, Allosteric Dual Inhibitor of the Brahma Homologue (BRM) and Brahma-Related Gene 1 (BRG1) ATPase Activity for the Treatment of SWItch/Sucrose Non-Fermentable (SWI/SNF) Dependent Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Foghorn Therapeutics Presents New Preclinical Data on Novel BRG1/BRM Inhibitor FHD-286 at the 2022 AACR Annual Meeting | Foghorn Therapeutics [ir.foghorntx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 6. foghorntx.com [foghorntx.com]
- 7. foghorntx.com [foghorntx.com]

### Foundational & Exploratory





- 8. BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Foghorn Therapeutics to Present Preclinical Data from Its Selective CBP and EP300
   Protein Degrader Programs and Preclinical Data for FHD-286, a Potent, Selective Inhibitor of BRG1 and BRM, at the 2023 AACR Annual Meeting BioSpace [biospace.com]
- 13. researchgate.net [researchgate.net]
- 14. foghorntx.com [foghorntx.com]
- 15. Superior preclinical efficacy of co-treatment with BRG1/BRM and FLT3 inhibitor against AML cells with FLT3 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Antitumor Activity of FHD-286: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820906#preclinical-antitumor-activity-of-fhd-286]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com